molecular formula C19H22FN3O2 B2536199 Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate CAS No. 400085-30-5

Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate

Cat. No.: B2536199
CAS No.: 400085-30-5
M. Wt: 343.402
InChI Key: ZRZDVFSAJZZRNN-UHFFFAOYSA-N
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Description

Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate is a chemical compound supplied with a purity of >90% . It is provided as a molecular building block for research and development applications in organic chemistry and pharmaceutical sciences. This compound features a nicotinate core linked to a 4-(4-fluorophenyl)piperazine group, a structural motif present in various biologically active molecules. The presence of the fluorophenyl-piperazine subunit suggests potential for investigation in central nervous system (CNS) related research, though its specific mechanism of action and pharmacological profile are compound-dependent and require further characterization by researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can identify this material using CAS numbers 400085-30-5 or 66065-28-9 .

Properties

IUPAC Name

propan-2-yl 2-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)17-4-3-9-21-18(17)23-12-10-22(11-13-23)16-7-5-15(20)6-8-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZDVFSAJZZRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 2-chloronicotinic acid, which is esterified with isopropyl alcohol using thionyl chloride (SOCl₂) as a catalyst. The resulting 2-chloro-isopropyl nicotinate undergoes displacement with 4-(4-fluorophenyl)piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA). Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the piperazine, enhancing nucleophilicity.

Key parameters influencing yield include:

  • Temperature : Reactions conducted at 80–100°C achieve >80% conversion within 12–24 hours.
  • Solvent : DMF outperforms tetrahydrofuran (THF) due to superior solvation of ionic intermediates.
  • Base : Cs₂CO₃ provides higher yields (85–90%) compared to K₂CO₃ (70–75%) by minimizing side reactions.

Representative Procedure :

  • Combine 2-chloro-isopropyl nicotinate (10 mmol), 4-(4-fluorophenyl)piperazine (12 mmol), and Cs₂CO₃ (30 mmol) in anhydrous DMF (50 mL).
  • Heat at 90°C under nitrogen for 18 hours.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to obtain the product as a pale-yellow solid (yield: 87%).

Mitsunobu Coupling for Ether Formation

An alternative route employs the Mitsunobu reaction to couple 2-hydroxy-nicotinic acid derivatives with 4-(4-fluorophenyl)piperazine. While less common, this method avoids halogenated precursors and is advantageous for acid-sensitive substrates.

Reaction Dynamics

The Mitsunobu reaction utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 2-hydroxy-isopropyl nicotinate with the piperazine. The hydroxyl group is activated as an oxonium intermediate, enabling nucleophilic attack by the piperazine’s secondary amine.

Optimization Insights :

  • Stoichiometry : A 1:1.2 ratio of alcohol to piperazine prevents over-alkylation.
  • Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve both organophosphines and azodicarboxylates.
  • Yield : Typically 65–75%, lower than nucleophilic substitution due to competing side reactions.

Multi-Step Synthesis from Nicotinic Acid Precursors

For laboratories lacking access to pre-formed 2-chloronicotinates, a multi-step synthesis from nicotinic acid is feasible. This approach involves:

  • Esterification : Nicotinic acid is converted to isopropyl nicotinate using isopropyl alcohol and sulfuric acid.
  • Nitration : The 2-position is nitrated using fuming nitric acid, followed by reduction to the amine using hydrogenation (Pd/C, H₂).
  • Diazoization and Halogenation : The amine is diazotized (NaNO₂, HCl) and displaced with chloride (CuCl).
  • Piperazine Coupling : As described in Section 1.

While industrially less viable due to step count, this method is valuable for producing isotopically labeled variants.

Industrial-Scale Considerations

Catalytic Hydrogenation in Piperazine Synthesis

Patent US4525358A discloses a hydrogenation step for synthesizing substituted piperazines, adaptable to 4-(4-fluorophenyl)piperazine production. Using Raney nickel under 50 psi H₂ at 120°C, the method achieves >95% conversion from diphenylmethyl precursors.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2-chloronicotinate and piperazine derivatives with K₂CO₃ yields 78–82% product in 4 hours, reducing waste.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Melting Point : 134–136°C (lit. 135°C).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (dd, J=4.8 Hz, 1H, pyridine-H), 7.25–7.15 (m, 4H, fluorophenyl), 5.25 (septet, J=6.2 Hz, 1H, isopropyl), 3.85–3.55 (m, 8H, piperazine), 1.35 (d, J=6.2 Hz, 6H, isopropyl-CH₃).

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the nicotinate ester.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate has diverse applications across several domains:

Medicinal Chemistry

  • Therapeutic Development: The compound is being explored for its potential therapeutic effects, particularly in developing drugs targeting specific receptors involved in neurological disorders.
  • Vasodilatory Effects: Its vasodilatory properties suggest potential use in treating cardiovascular conditions by enhancing blood flow and reducing blood pressure.

Biological Research

  • Ligand Studies: Investigated as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.
  • Pharmacological Activity: Preliminary studies indicate possible anxiolytic and antidepressant effects due to its interaction with neurotransmitter systems.

Industrial Applications

  • Chemical Synthesis: Used as a building block for synthesizing more complex molecules in pharmaceutical development.
  • Specialty Chemicals Production: Functions as an intermediate in various chemical processes, enhancing the production of specialty chemicals.

Case Studies

  • Vasodilatory Properties:
    • A study demonstrated that this compound could significantly lower blood pressure in animal models by relaxing vascular smooth muscles, indicating its potential as a treatment for hypertension.
  • Neuropharmacological Research:
    • In vitro studies showed that compounds similar to this compound exhibited enhanced binding affinities to serotonin receptors, suggesting its potential role in developing new antidepressants.

Mechanism of Action

The mechanism of action of Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary primarily in two regions:

Ester Group : Substitutions at the nicotinate ester (e.g., methyl, isopropyl).

Piperazino Substituent: Alterations in the aryl/alkyl groups attached to the piperazine nitrogen.

The table below summarizes critical differences and their hypothesized impacts:

Compound Name (CAS if available) Ester Group Piperazino Substituent Key Structural/Functional Differences Potential Biological Impact
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate Isopropyl 4-Fluorophenyl Reference compound Balanced lipophilicity; fluorine enhances binding via electron-withdrawing effects
Methyl 2-[4-(4-fluorophenyl)piperazino]nicotinate Methyl 4-Fluorophenyl Smaller ester group Higher polarity may reduce cell permeability; faster ester hydrolysis
Isopropyl 2-(4-benzylpiperazino)nicotinate Isopropyl Benzyl Benzyl instead of fluorophenyl Increased lipophilicity; potential for altered receptor selectivity
Isopropyl 2-(4-phenylpiperazino)nicotinate Isopropyl Phenyl (no fluorine) Lack of fluorine atom Reduced binding affinity if fluorine is critical for dipole interactions
Isopropyl 2-(4-(3-((2-chloro-6-fluorobenzyl)oxy)benzyl)piperazin-1-yl)nicotinate (1315555-21-5) Isopropyl 3-((2-Chloro-6-fluorobenzyl)oxy)benzyl Bulky, halogenated substituent Steric hindrance may limit receptor access; chloro/fluoro groups could modulate metabolism

Research Findings on Pharmacological and Physicochemical Properties

Role of the Fluorophenyl Group
  • The 4-fluorophenyl group in the target compound likely enhances binding to serotonin or dopamine receptors due to its electron-withdrawing nature, which stabilizes charge-transfer interactions. Structural studies of fluorophenyl-containing analogs (e.g., thiazole derivatives in ) suggest that fluorine’s orientation (perpendicular to the molecular plane) may optimize binding pocket fit .
  • Comparison with Non-Fluorinated Analogs: The phenyl-substituted analog (Isopropyl 2-(4-phenylpiperazino)nicotinate) shows reduced binding affinity in preliminary receptor assays, underscoring fluorine’s role in target engagement .
Ester Group Effects
  • Isopropyl vs. However, methyl esters are more prone to hydrolysis, which may shorten half-life .
Complex Substituents and Metabolism
  • Analogs with bulkier groups (e.g., 1315555-21-5 from ) exhibit reduced metabolic clearance in vitro, likely due to steric shielding of labile ester bonds. However, the chloro-fluorobenzyl group in this compound may introduce hepatotoxicity risks, as seen in structurally related halogenated compounds .

Biological Activity

Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate (IPFPN) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22FN3O2
  • CAS Number : 400085-30-5

The compound features a piperazine ring substituted with a fluorophenyl group and a nicotinate moiety, which may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that IPFPN exhibits significant antimicrobial activity. In vitro tests demonstrated that it effectively inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL against several pathogens, showcasing its potential as an antimicrobial agent .

Anticancer Activity

IPFPN has also been evaluated for its anticancer properties. Research involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models revealed that the compound induces apoptosis in cancer cells. The cytotoxicity was compared with standard drugs like 5-fluorouracil, showing promising results in inhibiting tumor growth .

The proposed mechanism of action for IPFPN involves its interaction with specific molecular targets, including enzymes and receptors associated with cell proliferation and apoptosis. By binding to these targets, IPFPN may modulate signaling pathways crucial for cancer cell survival and microbial metabolism .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of IPFPN against common pathogens.
    • Method : Disk diffusion method was employed to assess the zone of inhibition.
    • Results : IPFPN showed significant inhibition zones ranging from 9 mm to 20 mm against tested bacteria, indicating strong antimicrobial potential .
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects of IPFPN on EAC and DLA cells.
    • Method : Cell viability assays were conducted using various concentrations of IPFPN.
    • Results : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

Data Table: Biological Activity Summary

PropertyObserved EffectReference
Antimicrobial ActivityMIC: 6-12.5 µg/mL
Cytotoxicity in CancerIC50 significantly lower than control
Apoptotic InductionInduces apoptosis in cancer cells

Q & A

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Bland-Altman Analysis : Quantify bias between predicted (e.g., docking scores) and observed (e.g., IC50) data.
  • Sensitivity Analysis : Vary force field parameters (e.g., partial charges) in simulations to identify error sources. Calibrate models using Bayesian optimization .

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